![molecular formula C6H7Cl2N5O4S B14589722 {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid CAS No. 61326-69-0](/img/structure/B14589722.png)
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with chloro groups and an ethylcarbamoyl sulfamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form an intermediate, which is then reacted with sulfamic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
化学反応の分析
Types of Reactions
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the triazine ring can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis can lead to the formation of simpler organic compounds.
科学的研究の応用
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal biological processes, leading to the compound’s antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit key enzymes and disrupt cellular functions.
類似化合物との比較
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid.
Ethylcarbamoyl sulfamic acid: Another related compound with similar functional groups.
Other Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
What sets this compound apart is its unique combination of a triazine ring with chloro substituents and an ethylcarbamoyl sulfamic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61326-69-0 |
|---|---|
分子式 |
C6H7Cl2N5O4S |
分子量 |
316.12 g/mol |
IUPAC名 |
2-(4,6-dichloro-1,3,5-triazin-2-yl)ethylcarbamoylsulfamic acid |
InChI |
InChI=1S/C6H7Cl2N5O4S/c7-4-10-3(11-5(8)12-4)1-2-9-6(14)13-18(15,16)17/h1-2H2,(H2,9,13,14)(H,15,16,17) |
InChIキー |
GLIRNLVGSHFNPP-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=O)NS(=O)(=O)O)C1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
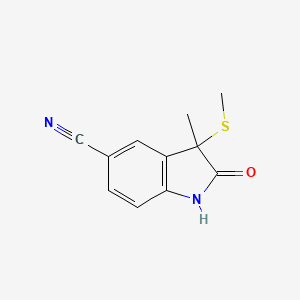

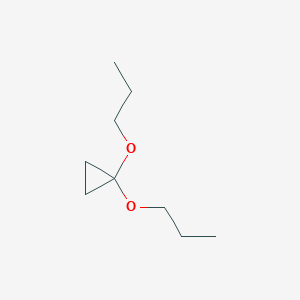

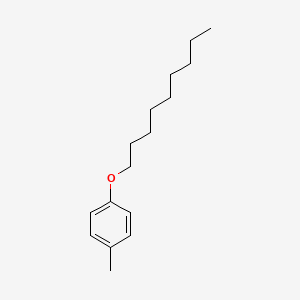
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
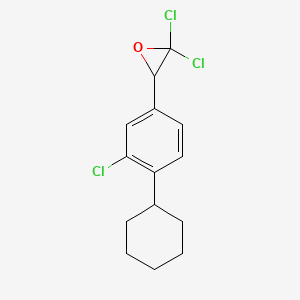
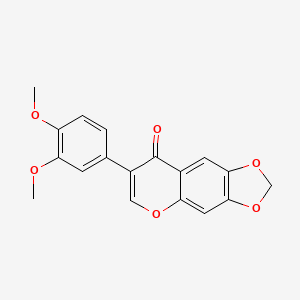
propanedioate](/img/structure/B14589698.png)

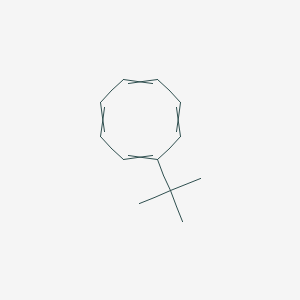
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

